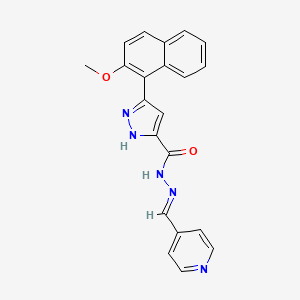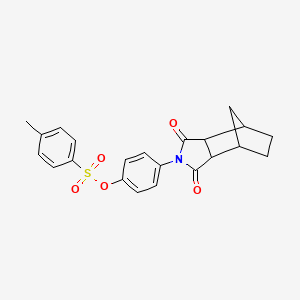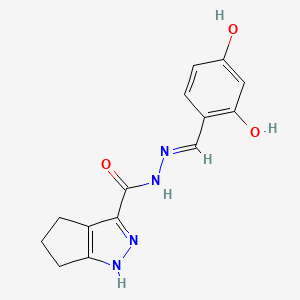
(4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the class of pyrazolones. This compound is characterized by its unique structure, which includes a benzylidene group, two methoxy groups, and a pyrazolone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can lead to various substituted pyrazolones or benzylidene derivatives.
Scientific Research Applications
(4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound may be explored for use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects, or bind to microbial proteins, exerting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dimethoxybenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the methyl group at the 5-position.
4-(2,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the phenyl group at the 2-position.
4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-3H-pyrazol-3-one: Lacks the dihydro group at the 2,4-positions.
Uniqueness
The uniqueness of (4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H18N2O3/c1-13-17(11-14-9-10-16(23-2)12-18(14)24-3)19(22)21(20-13)15-7-5-4-6-8-15/h4-12H,1-3H3/b17-11- |
InChI Key |
NZHCFKTUYOZTCO-BOPFTXTBSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11685596.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685600.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11685607.png)
![diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11685609.png)

![2-{(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11685612.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11685628.png)

![2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685646.png)
![{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B11685652.png)
![N'-[(E)-thiophen-2-ylmethylidene]naphthalene-1-carbohydrazide](/img/structure/B11685653.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11685664.png)
![Tetrahydrofuran-2-ylmethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685681.png)
